(2,5-Dichlorothiophen-3-yl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
“(2,5-Dichlorothiophen-3-yl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a research compound with the molecular formula C18H17Cl2N3O2S2 and a molecular weight of 442.37. It is related to a class of compounds known as cyanopyridines, which have been used as precursors for the preparation of different types of compounds such as nicotinamide, nicotinic acid, and isonicotinic acid .
Molecular Structure Analysis
The molecular structure of this compound has been characterized using different spectroscopic methods, including Mass ESI–HRMS measurements, 1H, 13C, NMR spectra, and 2D NMR spectra (COSY, HSQC, and HMBC) . The compound crystallizes in the orthorhombic, Pbcn space group with unit cell dimensions .Physical and Chemical Properties Analysis
The compound has a molecular weight of 442.37. More specific physical and chemical properties are not available in the literature.Scientific Research Applications
Synthesis and Antimicrobial Activity
One study conducted by Patel, Agravat, and Shaikh (2011) explored the synthesis of new pyridine derivatives, including those related to the specified compound, and evaluated their antimicrobial activity against bacteria and fungi. The study demonstrated variable and modest antimicrobial activities for the synthesized compounds, indicating their potential as lead compounds for further antimicrobial agent development. The new compounds were characterized based on elemental analysis and spectral studies (Patel, Agravat, & Shaikh, 2011).
Synthesis and Biological Activity of Piperazin-1-ylmethanone Derivatives
Mhaske, Shelke, Raundal, and Jadhav (2014) reported on the synthesis of a novel series of piperazin-1-ylmethanone derivatives by reacting 2-substituted-4-methylthiazole-5-carboxylic acid with N-substituted benzyl piperazine. These compounds were evaluated for their in vitro antibacterial activity, showing moderate to good efficacy. This research provides insight into the structural modifications impacting antimicrobial activity and highlights the therapeutic potential of these derivatives (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Dual Action Antidepressant Drugs
Orus et al. (2002) synthesized benzo[b]thiophene derivatives, aiming to develop new dual-action antidepressant drugs with affinity for 5-HT1A receptors and serotonin reuptake inhibition. This study underscores the chemical versatility of the thiophene derivatives and their potential in treating depressive disorders by targeting multiple pathways (Orus et al., 2002).
Antagonists of GPR7
Romero et al. (2012) discussed the discovery and evaluation of small molecule antagonists for the G protein-coupled receptor NPBWR1 (GPR7), focusing on compounds with subnanomolar potencies. This research highlights the application of such derivatives in neuroscience, particularly in understanding and potentially treating conditions associated with GPR7 (Romero et al., 2012).
Future Directions
Properties
IUPAC Name |
(2,5-dichlorothiophen-3-yl)-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2S2/c1-10-3-4-12(25-2)14-15(10)27-18(21-14)23-7-5-22(6-8-23)17(24)11-9-13(19)26-16(11)20/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSHWBNXZCCOKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=C(SC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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